5-Ethynyl-2'-deoxyuridine-5'-triphosphate is a nucleoside analogue that serves as a substrate for DNA polymerases during DNA synthesis. It is notable for its incorporation into DNA in place of deoxythymidine triphosphate, allowing researchers to study DNA synthesis and cell proliferation through various biochemical techniques. This compound is particularly useful in the context of click chemistry, which enables the labeling and visualization of newly synthesized DNA.
5-Ethynyl-2'-deoxyuridine-5'-triphosphate is synthesized from 5-ethynyl-2'-deoxyuridine, which can be obtained through chemical modification of natural nucleosides. The triphosphate form is typically produced in a laboratory setting for research purposes.
This compound falls under the category of modified nucleotides, specifically as a thymidine analogue. It is classified as a nucleotide triphosphate, which includes a ribose sugar, a nitrogenous base, and three phosphate groups.
The synthesis of 5-Ethynyl-2'-deoxyuridine-5'-triphosphate can be achieved through several methods:
The synthesis process often requires careful control of reaction conditions, including pH and temperature, to ensure high yields and purity. High-performance liquid chromatography (HPLC) is commonly used for purification and analysis of the synthesized product.
The molecular formula of 5-Ethynyl-2'-deoxyuridine-5'-triphosphate is CHNOP, with a molecular weight of approximately 492.16 g/mol (free acid form). The structure consists of:
The compound exhibits specific spectroscopic properties, including a maximum absorbance wavelength () around 288 nm, which can be utilized in analytical techniques.
5-Ethynyl-2'-deoxyuridine-5'-triphosphate participates in various chemical reactions, primarily involving its incorporation into DNA during replication. Key reactions include:
The incorporation efficiency and fidelity of 5-Ethynyl-2'-deoxyuridine-5'-triphosphate can vary depending on the polymerase used and the reaction conditions. Optimization may involve adjusting enzyme concentrations and reaction times.
The mechanism by which 5-Ethynyl-2'-deoxyuridine-5'-triphosphate functions involves its incorporation into DNA strands during replication. Once incorporated, it can be detected through subsequent click chemistry reactions that utilize its ethynyl group to form stable conjugates with azide-containing compounds.
Research indicates that cells incorporating this analogue can be effectively analyzed for proliferation rates and patterns using fluorescence microscopy or flow cytometry, demonstrating its utility in cell biology studies .
5-Ethynyl-2'-deoxyuridine-5'-triphosphate is widely used in various scientific applications, including:
The metabolic activation of 5-ethynyl-2′-deoxycytidine (EdC) to 5-ethynyl-2′-deoxyuridine (EdU) is critically mediated by deaminase enzymes. Studies across five human cell lines (HeLa, A549, U2OS, HCT116, 143B) revealed that EdC-treated cells contain no detectable EdC in DNA but exhibit significant EdU incorporation. This conversion is driven primarily by cytidine deaminase (CDD), which deaminates EdC to EdU at the nucleoside level, and secondarily by dCMP deaminase (DCTD), which acts on phosphorylated intermediates (EdCMP → EdUMP) [1] [8].
In HeLa cells, siRNA knockdown experiments demonstrated CDD’s dominance in EdU production:
This hierarchy was confirmed using the CDD inhibitor tetrahydrouridine (THU), which suppressed EdU synthesis and cytotoxicity in a dose-dependent manner [1] [10]. Notably, non-cancer cell lines (e.g., IMR-90, MRC-5) show minimal CDD expression, relying predominantly on DCTD for EdC metabolism [8].
Table 1: Deaminase Contributions to EdC-to-EdU Conversion
Cell Line Type | Primary Deaminase | EdU-DNA Incorporation | Reduction with THU |
---|---|---|---|
Cancer (HeLa) | CDD (85%) | High | >80% |
Non-cancer (MRC-5) | DCTD (95%) | Low | <10% |
CDD-knockdown | DCTD (residual) | Moderate | 15–30% |
The phosphorylation efficiency of EdU vastly exceeds that of EdC due to substrate specificity in kinase cascades. EdU undergoes rapid triphosphorylation via thymidine kinase 1 (TK1) and nucleoside diphosphate kinases, achieving EdUTP synthesis within 2 hours in pulse-labeled cells. In contrast, EdC conversion to EdCTP is inefficient:
Metabolic labeling in herpesvirus-infected cells (HSV-1, HCMV) confirmed that EdUTP—but not EdCTP—readily incorporates into viral DNA. This disparity arises from:
Table 2: Phosphorylation Kinetics of EdU vs. EdC
Parameter | EdU | EdC |
---|---|---|
Primary kinase | TK1 | dCK |
Catalytic efficiency (kcat/Km) | 8.2 × 10⁴ M⁻¹s⁻¹ | 1.1 × 10³ M⁻¹s⁻¹ |
Time to peak [triphosphate] | 2 hours | 6 hours |
Max [triphosphate] (μM) | 18.5 ± 2.1 | 2.3 ± 0.4 |
Thymidine kinase isoforms (TK1, TK2) exhibit distinct roles in EdU phosphorylation. TK1 (cytosolic, S-phase-dependent) shows high affinity for EdU (Km = 0.8 μM), catalyzing its initial phosphorylation to EdUMP. TK2 (mitochondrial, constitutive) phosphorylates EdU at 60% of TK1’s efficiency but sustains EdUTP synthesis in non-dividing cells [6].
Viral thymidine kinases (e.g., HSV-1 TK) enhance EdU phosphorylation 20-fold over mammalian TKs, explaining preferential EdUTP incorporation in herpesvirus-infected cells [5]. Mutagenesis studies identified residue G129 in HSV-1 TK as critical for accommodating EdU’s ethynyl group, while human TK1 uses a hydrophobic pocket for 5-substituted uridine analogues [5].
EdUTP competes with endogenous dTTP for incorporation into DNA by replicative polymerases. In vitro assays show:
dNTP pool imbalances exacerbate EdUTP’s effects. Elevated dCTP:dTTP ratios (>6:1) increase EdUTP incorporation 3-fold due to:
Table 3: Kinetic Parameters for EdUTP vs. dTTP in DNA Synthesis
Polymerase | Substrate | Km (μM) | Vmax (nmol/min) | Relative Efficiency |
---|---|---|---|---|
Pol α | dTTP | 0.9 | 12.5 | 1.0 |
EdUTP | 1.2 | 11.1 | 0.90 | |
Pol γ | dTTP | 2.4 | 8.7 | 1.0 |
EdUTP | 5.1 | 3.5 | 0.40 |
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